molecular formula C19H14N2O B5697930 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Cat. No. B5697930
M. Wt: 286.3 g/mol
InChI Key: FSHXEFVJCXEHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one, also known as PTE, is a chemical compound that has been studied for its potential therapeutic applications in various fields of science. In

Scientific Research Applications

6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has been studied for its potential therapeutic applications in various fields of science, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anticancer properties and may be useful in the development of new cancer treatments. In drug discovery, this compound has been used as a scaffold for the development of new drugs.

Mechanism of Action

The mechanism of action of 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is not fully understood, but it is believed to act on various molecular targets in the body. This compound has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. This compound has also been shown to inhibit the activity of the enzyme topoisomerase I, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In animal studies, this compound has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain. This compound has also been shown to have antioxidant properties and may protect against oxidative stress. In cancer research, this compound has been shown to induce apoptosis (cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one in lab experiments include its low toxicity and its ability to act on multiple molecular targets. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential to form insoluble aggregates.

Future Directions

There are several future directions for research on 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one. One area of research is the development of new drugs based on the this compound scaffold. Another area of research is the investigation of this compound's potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects in the body.

Synthesis Methods

The synthesis of 6-(phenylethynyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one involves the reaction of tryptamine with propargyl bromide in the presence of potassium carbonate. This reaction results in the formation of this compound as a yellow solid with a melting point of 155-157°C.

properties

IUPAC Name

6-(2-phenylethynyl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c22-19-18-15(10-11-20-19)16-12-14(8-9-17(16)21-18)7-6-13-4-2-1-3-5-13/h1-5,8-9,12,21H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHXEFVJCXEHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C#CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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